molecular formula C10H13BrN2O2S B6259003 N-(2-bromophenyl)pyrrolidine-1-sulfonamide CAS No. 1042644-43-8

N-(2-bromophenyl)pyrrolidine-1-sulfonamide

Cat. No.: B6259003
CAS No.: 1042644-43-8
M. Wt: 305.2
InChI Key:
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Description

N-(2-bromophenyl)pyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C₁₀H₁₃BrN₂O₂S and a molecular weight of 305.19 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)pyrrolidine-1-sulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a proton acceptor, facilitating the formation of the sulfonamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

N-(2-bromophenyl)pyrrolidine-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)pyrrolidine-1-sulfonamide
  • N-(2-fluorophenyl)pyrrolidine-1-sulfonamide
  • N-(2-iodophenyl)pyrrolidine-1-sulfonamide

Uniqueness

N-(2-bromophenyl)pyrrolidine-1-sulfonamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen atoms, the bromine-containing compound may exhibit distinct properties and applications.

Properties

CAS No.

1042644-43-8

Molecular Formula

C10H13BrN2O2S

Molecular Weight

305.2

Purity

95

Origin of Product

United States

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